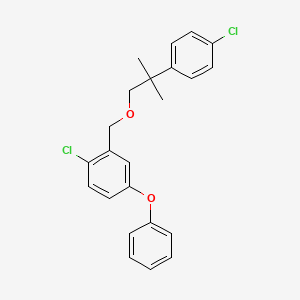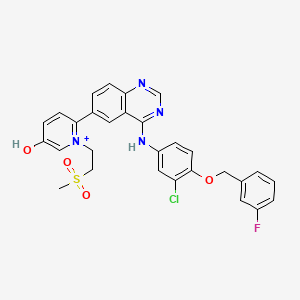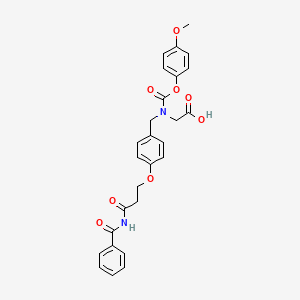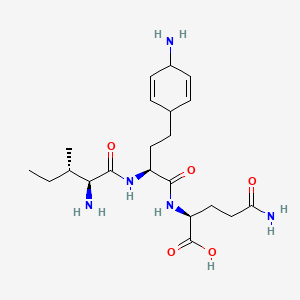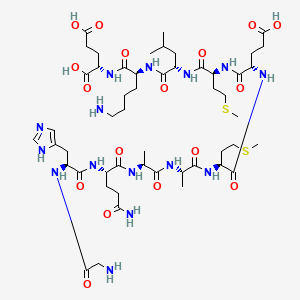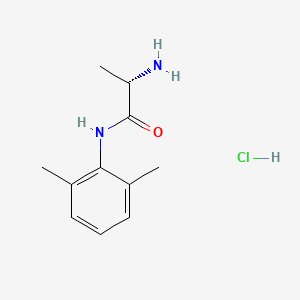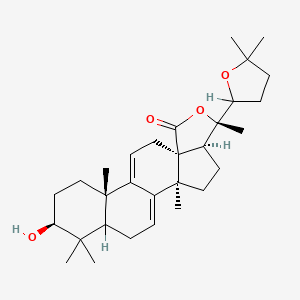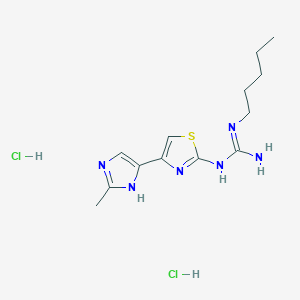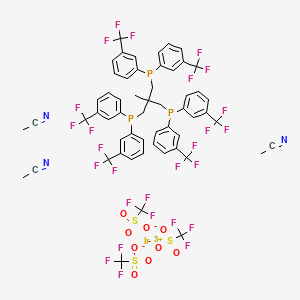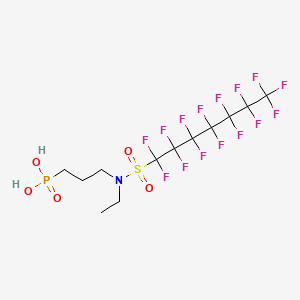
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C18H20ClNO4S . This compound is known for its unique structure, which includes a furan ring, a chloro-substituted phenoxy group, and a thioxomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 2-methyl-3-furancarboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thioacetic acid to introduce the thioxomethyl group. Finally, the esterification with tert-butyl alcohol yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino-substituted phenoxy compounds.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and thioxomethyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, methyl ester
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, ethyl ester
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, propyl ester
Uniqueness
The uniqueness of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester lies in its tert-butyl ester group, which imparts distinct steric and electronic properties. This makes it more resistant to hydrolysis and enhances its stability compared to other similar compounds .
Propriétés
Numéro CAS |
178870-47-8 |
|---|---|
Formule moléculaire |
C18H20ClNO4S |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
tert-butyl 2-[2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C18H20ClNO4S/c1-11-13(7-8-22-11)17(25)20-12-5-6-14(19)15(9-12)23-10-16(21)24-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25) |
Clé InChI |
MXWANWXCDBGYTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


